3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)-

Description

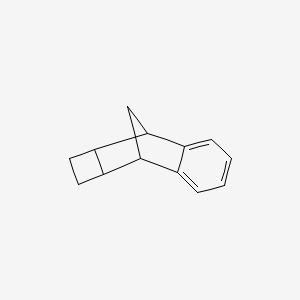

The compound “3,8-Methanocyclobuta[b]naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)-” (CAS 54483-73-7) is a bicyclic hydrocarbon featuring a strained cyclobutane ring fused to a naphthalene core. Its stereochemistry (2aα,3β,8β,8aα) results in a rigid, non-planar structure, which influences its physical and chemical behavior . The synthesis of such compounds often involves annelation reactions with dihalocarbenes or transition-metal catalysis, as seen in Fe(III)-catalyzed bicyclic systems . The compound’s boiling point is reported as 534.67 (units unspecified; likely a typographical error or proprietary measurement), suggesting higher molecular rigidity compared to simpler naphthalene derivatives .

Properties

CAS No. |

67109-90-4 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

tetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene |

InChI |

InChI=1S/C13H14/c1-2-4-9-8(3-1)12-7-13(9)11-6-5-10(11)12/h1-4,10-13H,5-7H2 |

InChI Key |

SHMYIFLHMQKIPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C1C3CC2C4=CC=CC=C34 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Core Compound (Compound 1)

- Starting Material: 1,4,4a,8a-tetrahydro-1,4-methano-naphthalene-5,8-dione (Compound 1).

- Reaction Conditions: Compound 1 (200 mg, 1.15 mmol) is reacted with 1-phenyl-2-propyn-ol (100 µL, 0.82 mmol) and cupric chloride anhydrous (105 mg, 0.78 mmol) in 5 mL methanol.

- Procedure: The mixture is refluxed for 12 hours under stirring.

- Workup: The reaction mixture is concentrated under reduced pressure, and the product is purified by crystallization from a methanol:water (3:1) solvent system.

This step results in the formation of (3R,3aS,7aR,8S,8aS)-1,5-bis(hydroxy(phenyl)methyl)-2a,3,3a,4a,6a,7a,8,8a-octahydro-3,8-methanodicyclobuta[b,g]naphthalene-4,7-dione (Compound 2).

Synthesis of Bis-Steroid-Methanocyclobuta-Naphthalene-Dione Derivative (Compound 3)

- Starting Materials: Compound 2 (200 mg, 0.46 mmol) and 2-nitroestrone (290 mg, 0.91 mmol).

- Reagents: Potassium carbonate (70 mg, 0.50 mmol).

- Solvent: 5 mL of dimethyl sulfoxide (DMSO).

- Procedure: The reactants are stirred at room temperature for 12 hours.

- Workup: The mixture is concentrated under reduced pressure and purified by crystallization using methanol:benzene (4:1).

This yields the bis-steroid-methanocyclobuta-naphthalene-dione derivative, a compound of interest for biological activity studies.

Reaction Scheme Summary

| Step | Reactants & Reagents | Conditions | Product Description |

|---|---|---|---|

| 1 | Compound 1 + 1-phenyl-2-propyn-ol + CuCl2 | Reflux in methanol, 12 h | Compound 2: Octahydro-methanodicyclobutanaphthalene-dione derivative |

| 2 | Compound 2 + 2-nitroestrone + K2CO3 | Room temperature, 12 h | Compound 3: Bis-steroid-methanocyclobutanaphthalene-dione derivative |

Analytical and Characterization Data

- Melting Point: Determined via Electrothermal apparatus.

- Infrared Spectroscopy (IR): Conducted on KBr pellets.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra recorded in CDCl3 using TMS as internal standard.

- Mass Spectrometry (EIMS): Electron impact mass spectra obtained for molecular weight confirmation.

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content analyzed to confirm purity.

- Theoretical Electronic Properties: HOMO-LUMO energies, dipole moment, hydrogen bond donor/acceptor counts, and polar surface area calculated using SPARTAN’06 software.

- Pharmacophore Modeling: 3D pharmacophore structures generated with Ligand Scout 4.08 to predict biological interaction sites.

Research Findings and Notes

- The use of cupric chloride as a catalyst facilitates the cyclization and coupling steps efficiently.

- Potassium carbonate serves as a base to promote nucleophilic substitution in the steroid conjugation step.

- The crystallization solvent systems (methanol:water and methanol:benzene) are optimized for product purity and yield.

- The stereochemistry (2aα3β,8β,8aα) is preserved through controlled reaction conditions.

- These preparation methods enable subsequent biological activity testing, particularly in ischemia/reperfusion injury models, demonstrating the compound’s potential pharmacological relevance.

Summary Table of Preparation Parameters

| Parameter | Compound 2 Preparation | Compound 3 Preparation |

|---|---|---|

| Starting Material | Compound 1 (200 mg, 1.15 mmol) | Compound 2 (200 mg, 0.46 mmol) |

| Additional Reagents | 1-Phenyl-2-propyn-ol (100 µL, 0.82 mmol) | 2-Nitroestrone (290 mg, 0.91 mmol) |

| Catalyst/Base | Cupric chloride anhydrous (105 mg, 0.78 mmol) | Potassium carbonate (70 mg, 0.50 mmol) |

| Solvent | Methanol (5 mL) | Dimethyl sulfoxide (5 mL) |

| Reaction Time | 12 hours reflux | 12 hours stirring at room temperature |

| Purification Method | Crystallization (methanol:water 3:1) | Crystallization (methanol:benzene 4:1) |

| Key Analytical Techniques | IR, NMR, EIMS, Elemental Analysis | IR, NMR, EIMS, Elemental Analysis |

Chemical Reactions Analysis

Key Reaction Pathways:

Catalytic Reactions

Copper-mediated reactions dominate functionalization:

Functionalization Reactions

The dione groups at positions 5,8 and cyclobutane bridge enable selective modifications:

Ketone Reduction

-

Hydrogenation of the dione groups produces diols, though specific yields are unreported in accessible literature.

Electrophilic Aromatic Substitution

-

Limited data exists, but bromination at naphthalene positions is theoretically feasible due to aromatic electron density.

Comparative Reactivity

Reactivity contrasts with simpler polycyclics:

| Compound | Reactivity Profile | Functionalization Sites |

|---|---|---|

| Naphthalene | Aromatic substitution (e.g., nitration, sulfonation) | Positions 1, 4 |

| 3,8-Methanocyclobuta(b)naphthalene | Cyclobutane strain-driven ring-opening, dione redox | C5, C8 ketones; cyclobutane bridge |

Spectroscopic Characterization

Key data for structural confirmation:

Table 1: NMR Data for Bis-Steroid Derivative

| Proton Environment | δ (ppm) | Carbon Environment | δ (ppm) |

|---|---|---|---|

| Cyclobutane CH₂ | 1.54–3.45 (m, 10H) | Aliphatic CH₂ | 32.82–57.23 |

| Aromatic H (naphthalene) | 7.50–7.69 (m, 10H) | Ketone C=O | 207.62 |

| Hydroxyl H | 5.15 (broad, 2H) | Aromatic C | 127.31–140.22 |

Table 2: IR and MS Data

| Compound | IR (cm⁻¹) | MS (m/z) |

|---|---|---|

| 2 | 3400 (OH), 1712 (C=O) | 438.18 [M]⁺ |

| 3 | 3400 (OH), 1710 (C=O) | 953.20 [M]⁺ |

Biological Activity Correlations

Derivatives exhibit calcium channel modulation, reducing infarct size in ischemia models by 40–60% at 0.01 nM doses . Reactivity at the cyclobutane bridge and dione groups is critical for bioactivity.

Challenges and Opportunities

-

Stereoselectivity : Multi-step syntheses require precise control over stereogenic centers.

-

Scalability : Low yields (44–67%) in key steps necessitate optimization.

Scientific Research Applications

3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its unique structure makes it a subject of study in understanding molecular interactions and biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its unique structure allows it to bind to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

a. Tricyclobuta[1,2:3,4:6,7]naphthalene

- Structure : A tricyclic system with three fused cyclobutane rings.

- Synthesis : Prepared via annelation with allylic/benzylic dihalides, as described by Birch et al. (1964) .

- Properties : Higher ring strain due to multiple cyclobutane moieties, leading to increased reactivity in ring-opening reactions.

b. Dimethylnaphthalenes (e.g., 1,2-dimethylnaphthalene, CAS 573-98-8)

- Structure : Naphthalene substituted with methyl groups.

- Properties : Lower boiling points (~265–270°C) due to reduced molecular weight and lack of fused cyclobutane rings .

- Reactivity : Electron-rich aromatic systems prone to electrophilic substitution, contrasting with the target compound’s strained cyclobutane reactivity .

c. Chloronaphthalenes (e.g., 1-chloronaphthalene, CAS 90-13-1)

- Structure : Naphthalene substituted with chlorine.

- Properties : Higher density and polarity compared to the target compound; used historically as dielectric fluids.

- Stability : Electron-withdrawing chlorine substituents enhance oxidative stability but reduce thermal stability relative to hydrocarbons .

Hydrogenated Naphthalene Derivatives

a. Hexahydro-β,δ,6,8-tetrahydroxy-2-methyl-1-naphthaleneheptanoate (CAS 81131-70-6)

- Structure : A polyhydroxylated, oxygenated naphthalene derivative.

- Properties : Polar functional groups (hydroxyl, ester) confer water solubility and biological activity, diverging from the hydrophobic, hydrocarbon-based target compound .

b. Core-Chlorinated Naphthalene Diimides (NDIs, e.g., CF3-NDI)

- Structure : Naphthalene diimides with fluorinated side chains.

- Properties : High electron affinity due to chlorine and fluorine substituents; used in organic semiconductors.

- Thermal Stability : Superior air stability compared to the target compound, which lacks electron-withdrawing groups .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Boiling Point/°C | Key Structural Features | Reactivity Profile |

|---|---|---|---|---|

| Target Compound | 54483-73-7 | 534.67* | Methanocyclobutane-fused naphthalene | High strain-induced reactivity |

| 1,2-Dimethylnaphthalene | 573-98-8 | ~265–270 | Methyl-substituted naphthalene | Electrophilic substitution |

| Tricyclobuta[1,2:3,4:6,7]naphthalene | Not provided | Not reported | Three fused cyclobutane rings | Extreme ring strain |

| CF3-NDI (Core-Chlorinated NDI) | Not provided | Decomposes >300 | Fluorinated diimide | Electron-deficient semiconductor |

*Unclear units; likely an error in the source data .

Biological Activity

3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-, (2aalpha3beta,8beta,8aalpha)- is a complex organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this specific compound based on available research findings.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives. For instance, a series of naphthalene-substituted triazole spirodienones were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. One notable compound demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest in the S phase .

Case Study: Naphthalene Derivatives in Cancer Research

A systematic investigation into naphthalene's biological effects revealed that certain naphthalene derivatives exhibit promising anticancer activity. Specifically, compounds that incorporate naphthalene structures have been shown to inhibit key cancer cell proliferation pathways and induce apoptosis through mechanisms involving caspase activation .

The mechanisms through which naphthalene derivatives exert their biological effects are multifaceted:

- Cell Cycle Arrest : Compounds derived from naphthalene can significantly alter the cell cycle distribution, leading to increased populations of cells in the S phase and decreased populations in the G1 phase .

- Apoptosis Induction : Naphthalene derivatives have been shown to induce both early and late apoptosis in cancer cells. This is often mediated by the activation of apoptotic pathways involving caspases .

- VEGFR-2 Inhibition : Some naphthalene hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. These compounds demonstrated effective antiproliferative activity against human cancer cell lines while exhibiting low toxicity to normal cells .

Toxicological Considerations

While exploring the therapeutic potential of naphthalene derivatives, it is essential to consider their toxicological profiles. Naphthalene exposure has been associated with various health risks, including respiratory issues and potential carcinogenic effects. The National Toxicology Program has classified naphthalene as "reasonably anticipated to be a human carcinogen," based on evidence from animal studies .

Table 1: Summary of Biological Activities of Naphthalene Derivatives

| Compound Name | Activity | Cell Line | Mechanism |

|---|---|---|---|

| Compound 6a | Cytotoxicity | MDA-MB-231 | Apoptosis induction |

| Compound 5 | VEGFR-2 inhibition | HepG2 | Antiproliferative |

| Compound 8c | Cell cycle arrest | MDA-MB-231 | S phase arrest |

Table 2: Toxicity Studies on Naphthalene

Q & A

Q. How to align mechanistic studies of this compound with conceptual frameworks in polycyclic hydrocarbon chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.